2,2'-Dibromo-9,9'-spirobifluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2'-dibromo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZSXAWYZYTWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461112 | |

| Record name | 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67665-47-8 | |

| Record name | 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromo-9,9'-spirobi[9H-fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

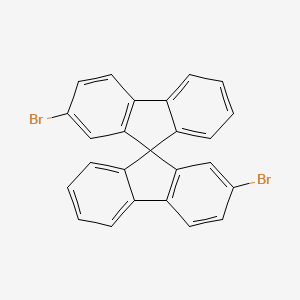

"2,2'-Dibromo-9,9'-spirobifluorene" chemical structure and IUPAC name

An In-depth Technical Guide to 2,2'-Dibromo-9,9'-spirobifluorene

This technical guide provides a comprehensive overview of this compound, a key building block in the development of advanced organic electronic materials. This document details its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to materials science and potential implications for drug development research.

Chemical Structure and IUPAC Name

This compound is a chemical compound featuring a unique spirocyclic structure. This architecture consists of two fluorene units that are orthogonally arranged around a central spiro-carbon atom.[1] This perpendicular alignment of the two π-systems is a defining characteristic of the molecule.[1] The bromine atoms are substituted at the 2 and 2' positions of the fluorene moieties.

The formal IUPAC name for this compound is 2,2'-dibromo-9,9'-spirobi[fluorene] [1]. An alternative, equally valid IUPAC name is 2,2'-Dibromo-9,9'-spirobi[9H-fluorene].[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][2][3] Its rigid, three-dimensional structure imparts high thermal stability and a high glass transition temperature, which are crucial properties for materials used in electronic devices.[4][5] The spiro-center prevents the close packing of molecules, leading to the formation of stable amorphous films.[6]

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| Molecular Formula | C₂₅H₁₄Br₂ | [1][2][3][7] |

| Molecular Weight | 474.19 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | [1][2][3] |

| Melting Point | 334-336 °C | [1] |

| Solubility | Good solubility in chloroform, methylene chloride, tetrahydrofuran, and ethyl acetate. | [1] |

| CAS Number | 67665-47-8 | [1][2][3] |

Experimental Protocols: Synthesis

The synthesis of this compound has been approached through various methods. The purity of the final product is critical, as isomeric impurities can be detrimental to the performance of resulting electronic materials.[8]

Traditional Methods:

-

Direct Bromination: This method involves the direct bromination of 9,9'-spirobifluorene, often using a catalytic amount of ferric chloride.[9] However, this approach can be problematic, leading to a mixture of bromine-substituted positional isomers, which are difficult to separate.[8]

-

Sandmeyer Reaction: An alternative route involves the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene.[9] This method is also often plagued by the formation of side products and positional isomers.[8]

Improved Synthetic Route:

An improved and more reliable synthesis has been developed to overcome the challenges of the traditional methods.[10][11] This method avoids the direct bromination and Sandmeyer reaction, yielding pure this compound in multigram quantities.[8][9] One such reported synthesis involves a four-step process starting from 4-(trimethylsilyl)benzeneboronic acid, with a total overall yield of approximately 30%.[9]

Caption: Comparison of synthetic routes for this compound.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable intermediate for the synthesis of advanced materials.

-

Organic Light-Emitting Diodes (OLEDs): This compound is a vital building block for materials used in OLEDs.[4][6] The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the facile introduction of various functional groups.[1][4] This enables the precise tuning of the electronic and optical properties of the resulting materials, which can be used in charge transport layers or as host materials for emissive layers.[4][6] The inherent stability of the spirobifluorene core contributes to the longevity and efficiency of OLED devices.[4][6]

-

Perovskite Solar Cells: The spirobifluorene scaffold is also utilized in the development of hole-transporting materials (HTMs) for perovskite solar cells.[1] The high triplet energy and amorphous film-forming properties of spirobifluorene derivatives are advantageous for efficient charge extraction and overall device stability.[1][5]

-

Fluorescent Sensors: Functionalized derivatives of this compound have been shown to exhibit interesting fluorescence properties, suggesting potential applications in the development of chemical sensors.[8][9]

While direct applications in drug development are not prominent, the synthetic methodologies and the understanding of structure-property relationships gained from the study of spirobifluorene derivatives can be of interest to medicinal chemists. The rigid, three-dimensional scaffold could be explored for the design of novel therapeutic agents where a defined spatial arrangement of functional groups is required.

Conclusion

This compound is a cornerstone intermediate in the field of organic electronics. Its distinctive molecular architecture provides a robust platform for the synthesis of a wide array of functional materials with tailored optoelectronic properties. The development of reliable and scalable synthetic routes to high-purity this compound is crucial for advancing the performance and commercial viability of technologies such as OLED displays and perovskite solar cells. For researchers and developers, a thorough understanding of this compound's properties and reactivity is essential for innovating the next generation of organic electronic materials.

References

- 1. Buy this compound | 67665-47-8 [smolecule.com]

- 2. This compound CAS#: 67665-47-8 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C25H14Br2 | CID 11282885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improved synthesis of this compound and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Improved synthesis of this compound and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives. | Semantic Scholar [semanticscholar.org]

A Technical Guide to 2,2'-Dibromo-9,9'-spirobifluorene: Properties, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dibromo-9,9'-spirobifluorene is a key organic intermediate that has garnered significant attention in the field of materials science, particularly for its application in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its rigid, non-planar spirobifluorene core provides excellent thermal and morphological stability, while the bromine atoms at the 2 and 2' positions serve as versatile handles for further chemical modifications through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in the development of advanced optoelectronic materials.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 67665-47-8[1][2] |

| Molecular Formula | C25H14Br2[1][2] |

| Molecular Weight | 474.19 g/mol [2] |

| Appearance | White to off-white powder |

| Melting Point | 240 °C (lit.)[1] |

| Density | 1.74 g/cm³[1] |

| Solubility | Soluble in common organic solvents like chloroform, methylene chloride, and tetrahydrofuran. |

Synthesis of this compound

An improved and reliable synthesis method for this compound has been developed to avoid the formation of isomeric impurities that can arise from direct bromination or Sandmeyer reactions. This multi-step synthesis provides a pure product suitable for high-performance material applications.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

A common synthetic route involves the reaction of 2-bromo-9-fluorenone with the Grignard reagent derived from 2-bromobiphenyl, followed by an acid-catalyzed cyclization.

Step 1: Grignard Reaction

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF).

-

A solution of 2-bromobiphenyl in anhydrous THF is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

The flask is then cooled in an ice bath, and a solution of 2-bromo-9-fluorenone in anhydrous THF is added slowly.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.

Step 2: Cyclization

-

The crude alcohol from the previous step is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH), is added to the solution.

-

The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Application in the Synthesis of Advanced Materials

The bromine atoms on the this compound scaffold are ideal for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of various functional groups to tailor the electronic and photophysical properties of the final molecule.

Suzuki-Miyaura Coupling for the Synthesis of Hole-Transporting Materials

A common application is the synthesis of hole-transporting materials (HTMs) for OLEDs and perovskite solar cells. In this process, the dibromo compound is reacted with an appropriate boronic acid or boronic ester derivative.

Caption: Suzuki coupling for functionalizing this compound.

General Protocol for Suzuki-Miyaura Coupling

-

To a mixture of this compound, the desired aryl boronic acid (typically 2.2 to 2.5 equivalents), and a base (e.g., potassium carbonate or sodium carbonate) is added a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

The mixture is thoroughly degassed by bubbling with an inert gas for 15-30 minutes.

-

A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is added, and the mixture is heated to reflux under an inert atmosphere for 24-48 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield the desired functionalized spirobifluorene derivative.

Quantitative Data of a Representative Derivative

The table below presents typical data for a hole-transporting material synthesized from this compound.

| Parameter | Value |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.5 eV |

| LUMO | -2.0 to -2.4 eV |

| Glass Transition Temperature (Tg) | > 120 °C |

| Decomposition Temperature (Td) | > 400 °C |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ |

These properties make such materials highly suitable for use in optoelectronic devices, offering good energy level alignment for efficient charge injection and transport, as well as high thermal stability for device longevity.

Conclusion

This compound is a pivotal building block in the synthesis of high-performance organic materials. Its robust spirobifluorene core ensures thermal and morphological stability, while the strategically placed bromine atoms provide a gateway for extensive chemical functionalization. The synthetic protocols outlined in this guide, particularly the Suzuki-Miyaura coupling, enable the creation of a wide array of derivatives with tailored properties for applications in OLEDs, perovskite solar cells, and other areas of organic electronics. The continued exploration of this versatile intermediate is expected to drive further innovations in advanced materials and device technologies.

References

- 1. Improved synthesis of this compound and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Improved synthesis of this compound and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Photophysical Properties of 2,2'-Dibromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dibromo-9,9'-spirobifluorene is a pivotal molecular building block in the development of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Its unique spiro-annulated structure imparts high thermal and morphological stability, while the bromine substituents offer versatile handles for further functionalization to precisely tune its electronic and photophysical properties.[1] This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, details the experimental protocols for their determination, and presents logical workflows for these characterization techniques. While specific photophysical data for the parent this compound is not extensively reported in the public domain, this guide establishes a framework for its characterization based on established methodologies for analogous spirobifluorene derivatives.

Introduction to this compound

The 9,9'-spirobifluorene core consists of two fluorene units linked by a single spiro-carbon atom. This orthogonal arrangement effectively disrupts conjugation between the two moieties, leading to a high triplet energy, which is a desirable characteristic for host materials in phosphorescent OLEDs.[2] The spiro-center also contributes to a high glass transition temperature and excellent thermal stability.[1] The introduction of bromine atoms at the 2 and 2' positions provides reactive sites for cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored emission colors and charge-transport properties.[1] An improved and reliable synthesis method for this compound has been developed, which avoids the formation of positional isomers that can hamper material applications.[3]

Core Photophysical Properties: A Comparative Overview

Direct and comprehensive experimental data on the photophysical properties of unsubstituted this compound are limited in publicly available literature. However, by examining its derivatives and related fluorene compounds, we can infer its expected photophysical behavior. The parent 9,9'-spirobifluorene scaffold is known for its blue fluorescence. The introduction of bromine atoms is expected to have a minor effect on the absorption and emission wavelengths but may influence the quantum yield and excited-state lifetime through the heavy-atom effect, potentially promoting intersystem crossing.

For context, the photophysical data for a related monofunctionalized fluorene derivative is presented below.

Table 1: Photophysical Data of a Related Fluorene Derivative

| Parameter | Value | Solvent |

| Compound | 2-Bromo-9,9-dihexyl-9H-fluorene | - |

| Absorption Maximum (λmax) | 309 nm | Tetrahydrofuran (THF) |

Data sourced from commercial supplier information for a structurally related compound and should be considered as an estimate for this compound.[4]

Derivatives of this compound, featuring donor-acceptor substitutions, exhibit a rich variation in fluorescence color and intensity, highlighting the potential of this core structure in creating a broad spectrum of light-emitting materials.

Experimental Protocols for Photophysical Characterization

To fully characterize the photophysical properties of this compound, a series of spectroscopic and photophysical measurements are required. The following sections detail the standard experimental methodologies.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the electronic transitions of a molecule.

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to have an absorbance maximum between 0.1 and 0.5 to ensure linearity and avoid inner filter effects.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for absorption measurements, and a spectrofluorometer is used for fluorescence measurements.[5]

-

Absorption Spectrum Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[6]

-

-

Emission and Excitation Spectra Acquisition:

-

In the spectrofluorometer, the sample is excited at its λmax.

-

The emission spectrum is recorded by scanning the emission monochromator at a 90° angle to the excitation beam to minimize scattered light.[5] The wavelength of maximum emission (λem) is then identified.

-

To obtain the excitation spectrum, the emission monochromator is set to λem, and the excitation monochromator is scanned. The resulting spectrum should ideally match the absorption spectrum.

-

Photoluminescence Quantum Yield (PLQY)

The PLQY (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.

The absolute method provides a direct measurement of the PLQY and is considered more accurate than the relative method.[7]

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere collects all the emitted and scattered light.[8]

-

Measurement Procedure:

-

Step 1 (Blank): A cuvette containing only the solvent is placed in the integrating sphere, and the spectrum of the excitation light scattered by the solvent is measured.

-

Step 2 (Sample): The sample solution is placed in the integrating sphere, and the spectrum is measured again under the same excitation conditions. This spectrum will contain both the scattered excitation light and the emitted fluorescence.

-

Calculation: The PLQY is calculated using the following equation: ΦF = (Ec - Ea) / (La - Lc) Where:

-

Ec is the integrated emission spectrum of the sample.

-

Ea is the integrated emission spectrum of the blank.

-

La is the integrated intensity of the scattered excitation light for the blank.

-

Lc is the integrated intensity of the scattered excitation light for the sample.

-

-

Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state.

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[9][10][11][12][13]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[13]

-

Measurement Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the excitation pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured for a large number of events. A histogram of these time differences is constructed, which represents the fluorescence decay profile.[11]

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The measured fluorescence decay curve is deconvoluted with the IRF.

-

The deconvoluted decay is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).[14]

-

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Improved synthesis of this compound and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 7. Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD detector - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. hepcat.ucsd.edu [hepcat.ucsd.edu]

- 10. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. picoquant.com [picoquant.com]

- 13. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 14. edinst.com [edinst.com]

Electrochemical Properties of 2,2'-Dibromo-9,9'-spirobifluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of derivatives of 2,2'-Dibromo-9,9'-spirobifluorene. The unique spirocyclic structure of these compounds, which consists of two orthogonal fluorene units linked by a single spiro-carbon, imparts them with distinct electronic and photophysical characteristics. The introduction of bromo-substituents at the 2 and 2' positions offers a versatile platform for further functionalization, enabling the fine-tuning of their electrochemical behavior for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. This document details the synthesis of key derivatives, presents their electrochemical data in a structured format, outlines the experimental protocols for their characterization, and provides visual representations of synthetic and analytical workflows.

Synthesis of Donor-Acceptor Substituted Spirobifluorene Derivatives

A key application of this compound is its use as a precursor for the synthesis of donor-acceptor (D-A) substituted derivatives. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a variety of electron-donating and electron-withdrawing groups. A general synthetic strategy involves the functionalization of the this compound core with both donor and acceptor moieties.

Synthetic pathway for donor-acceptor spirobifluorenes.

Quantitative Electrochemical Data

The electrochemical properties of spirobifluorene derivatives are typically investigated using cyclic voltammetry (CV). This technique provides valuable information on the oxidation and reduction potentials, which are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecules. These parameters are crucial for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices.

| Compound | Oxidation Potentials (Eox vs Ag/AgCl) [V] | Reduction Potentials (Ered vs Ag/AgCl) [V] | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| D2A2 | 0.85, 1.05 | -1.90, -2.15 | -5.25 | -2.50 | 2.75 |

| D2A1 | 0.88, 1.10 | -2.05 | -5.28 | -2.35 | 2.93 |

| D1A2 | 0.95 | -1.85, -2.10 | -5.35 | -2.55 | 2.80 |

Data is illustrative and based on trends observed for similar donor-acceptor spirobifluorene systems. The exact values can vary with experimental conditions.

The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using the following empirical formulas:

EHOMO = - (Eox, onset + 4.4) [eV] ELUMO = - (Ered, onset + 4.4) [eV]

Note: The value of 4.4 eV is an approximation for the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level, which is often used as an internal standard.

Experimental Protocols

The following section details a generalized experimental protocol for the electrochemical characterization of this compound derivatives using cyclic voltammetry.

Materials and Equipment

-

Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or foil.

-

Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.

-

Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

-

Solvent: Anhydrous and deoxygenated dichloromethane (DCM) or acetonitrile (ACN).

-

Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).

-

Analyte: The this compound derivative to be analyzed, typically at a concentration of 1-5 mM.

-

Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

-

Dissolve the analyte in the electrolyte solution to the desired concentration.

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potentials, and scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammetry scan and record the resulting voltammogram.

-

After the measurement, it is good practice to add a small amount of ferrocene as an internal standard and record its cyclic voltammogram to reference the potentials.

-

Workflow for electrochemical characterization.

Conclusion

This compound serves as a valuable and versatile building block for the development of novel organic electronic materials. Its derivatives, particularly those with donor-acceptor architectures, exhibit tunable electrochemical properties that are essential for their application in various optoelectronic devices. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the field of organic electronics and materials science. Further systematic studies on a broader range of derivatives will undoubtedly lead to the discovery of new materials with enhanced performance characteristics.

An In-depth Technical Guide on the Thermal Properties of 2,2'-Dibromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2'-Dibromo-9,9'-spirobifluorene

This compound is a pivotal building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronics.[1] Its rigid, orthogonal spiro-linked structure imparts exceptional thermal and morphological stability, which are critical for the longevity and performance of electronic devices.[1] The bromine functional groups at the 2 and 2' positions offer versatile sites for further chemical modifications, allowing for the fine-tuning of the material's electronic and physical properties.[1]

Thermal Stability and Glass Transition Temperature

The inherent structural characteristics of the 9,9'-spirobifluorene core are known to contribute to high thermal stability and elevated glass transition temperatures in its derivatives.[1][2] These properties are essential for ensuring that materials maintain their integrity and performance under the demanding operating conditions of electronic devices.[1]

Quantitative Data on Spirobifluorene Derivatives

Precise thermal decomposition (Td) and glass transition temperature (Tg) data for this compound are not extensively reported in publicly accessible scientific literature. However, the thermal properties of several of its derivatives have been characterized and are presented below to serve as a valuable reference.

| Compound/Derivative Name | Thermal Property | Value (°C) | Measurement Conditions/Notes |

| Fluorinated 9,9'-spirobifluorene derivative (Spiro-(3,5)-F) | Decomposition Temperature (Td) | 395 | --- |

| Fluorinated 9,9'-spirobifluorene derivative (Spiro-(3,5)-F) | Glass Transition Temperature (Tg) | 145 | --- |

| Spirobifluorene-based Polyimides | Glass Transition Temperature (Tg) | 356 - 468 | The range reflects different polymer compositions. |

| Spirobifluorene-based Polyimides | 5% Weight Loss Temperature (Td5) | 508 - 562 | The range reflects different polymer compositions. |

| 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | Melting Point (mp) | 395 - 400 | While not a direct measure of decomposition, a high melting point often correlates with high thermal stability.[3] |

| 2,7-Dibromo-9,9'-spirobifluorene | Melting Point (mp) | 334 - 336 | A related isomer, for comparison.[4] |

Experimental Protocols

The characterization of thermal stability and glass transition temperature is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), respectively.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature of a material.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace. The system is then purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs, commonly 5% (Td5).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition, melting, and crystallization.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is weighed and hermetically sealed in a DSC pan, usually made of aluminum. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically involves a heat-cool-heat cycle to erase the sample's prior thermal history. For example:

-

Heat from ambient temperature to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

-

Heat again at the same rate (e.g., 10 °C/min) to a final temperature.

-

-

Data Acquisition: The DSC instrument records the heat flow to the sample versus temperature.

-

Data Analysis: The glass transition (Tg) is observed as a step-like change in the baseline of the DSC thermogram from the second heating scan. The Tg is typically determined as the midpoint of this transition.

Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflows for TGA and DSC analysis.

References

Synthesis of 2,2'-Dibromo-9,9'-spirobifluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for producing 2,2'-Dibromo-9,9'-spirobifluorene, a crucial building block in the development of advanced materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs). The unique spiro structure of this compound provides exceptional thermal and morphological stability, while the bromine functionalities at the 2 and 2' positions serve as versatile handles for further chemical modifications. This document provides a comparative analysis of the most effective synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Introduction

This compound is a key intermediate for the synthesis of a variety of organic electronic materials. Its rigid, three-dimensional structure prevents intermolecular aggregation, leading to the formation of stable amorphous films, a critical property for the longevity and performance of OLED devices. The presence of bromine atoms allows for facile derivatization via cross-coupling reactions, enabling the fine-tuning of the electronic and optical properties of the final materials.

Historically, the synthesis of pure this compound has been challenging. Early methods involving direct bromination of 9,9'-spirobifluorene or the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene were often plagued by the formation of difficult-to-separate positional isomers and unwanted byproducts.[1][2] This guide focuses on two more recent and reliable synthetic strategies that afford the desired product in high purity and yield.

Comparative Synthesis Pathways

Two primary, reliable methods for the synthesis of this compound are presented:

-

A four-step synthesis commencing from 4-(trimethylsilyl)benzeneboronic acid. This pathway offers high purity of the final product, avoiding the isomeric contamination common in earlier methods.[2]

-

A three-step synthesis starting with 2-bromobiphenyl. This route, outlined in patent literature, boasts a higher overall yield and utilizes more economical starting materials.[1]

The following sections provide detailed experimental procedures and quantitative data for each of these pathways.

Pathway 1: Multi-Step Synthesis from 4-(trimethylsilyl)benzeneboronic acid

This synthetic route is a reliable method for obtaining high-purity this compound, with a total overall yield of approximately 30%.[2] The pathway involves four key transformations: a Suzuki coupling, a ketone formation, a bromodesilylation, and a final acid-catalyzed cyclization.

References

An In-depth Technical Guide to the Solubility of 2,2'-Dibromo-9,9'-spirobifluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2'-Dibromo-9,9'-spirobifluorene

This compound is a derivative of the spirobifluorene core, a unique structure characterized by two fluorene units linked by a single spiro-carbon atom.[2] This orthogonal arrangement of the two fluorene units provides excellent thermal and morphological stability, making it a valuable building block for organic electronics.[1][2] The bromine atoms at the 2 and 2' positions serve as reactive sites for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic properties.[1][2]

Key Properties of this compound:

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6][7]

-

Solute (this compound): The spirobifluorene core is a large, nonpolar aromatic system. The bromine substituents add some polarity, but the molecule is expected to be predominantly nonpolar. Its large molecular size may also limit its solubility.[5]

-

Solvents:

-

Nonpolar Solvents: (e.g., hexane, toluene, chloroform, dichloromethane) are expected to be good solvents for this compound due to their similar nonpolar nature.

-

Polar Aprotic Solvents: (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) may show some ability to dissolve the compound, particularly those with larger nonpolar components.

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) are generally poor solvents for nonpolar compounds like this one.

-

A related compound, 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene, is described as being soluble in common organic solvents, which supports the expectation that this compound will exhibit similar behavior.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Toluene | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Tetrahydrofuran (THF) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Acetone | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.[5]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Ultrasonic water bath

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: a. Accurately weigh an excess amount of this compound into a series of vials. b. Add a known volume of the desired organic solvent to each vial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium. c. For poorly soluble systems, intermittent vortexing or sonication can be employed to aid in the dissolution process.[8]

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. b. Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: a. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to ensure that no solid particles are transferred. b. Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.

-

Quantification: a. Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. b. Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculation of Solubility: a. From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. b. Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

Understanding the solubility of this compound is critical for its application in the synthesis of advanced organic electronic materials. While quantitative data is sparse, the provided theoretical framework and detailed experimental protocol offer a robust approach for researchers to determine its solubility in various organic solvents. This information is essential for optimizing reaction conditions, purification processes, and device fabrication techniques.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 67665-47-8 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. 2,2'-Dibromo-9,9'-spirobi[fluorene] | CAS#:67665-47-8 | Chemsrc [chemsrc.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide to the Crystal Structure and Synthesis of 2,2'-Dibromo-9,9'-spirobifluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and structural aspects of 2,2'-Dibromo-9,9'-spirobifluorene, a key building block in the development of advanced organic electronic materials. While its derivatives have shown significant promise in applications such as Organic Light-Emitting Diodes (OLEDs), detailed structural and synthesis information is crucial for further innovation.

Crystal Structure of this compound

Experimental Protocols: Synthesis of this compound

An improved and reliable synthesis for this compound has been developed to overcome the challenges of isomer separation associated with direct bromination or the Sandmeyer reaction.[1] The multi-step synthesis is outlined below.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of (2′-Bromobiphenyl-4-yl)trimethylsilane This initial step involves a Suzuki cross-coupling reaction. 4-(Trimethylsilyl)benzeneboronic acid is reacted with 1,2-dibromobenzene in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate.[1]

Step 2: Synthesis of Bis(2′-bromobiphenyl-4-yl)methanone The product from Step 1, (2′-bromobiphenyl-4-yl)trimethylsilane, undergoes dimerization and ketone formation. This is achieved by treatment with n-butyllithium (n-BuLi) followed by reaction with dimethyl carbonate.[1]

Step 3: Bromodesilylation The methanone intermediate is then subjected to bromodesilylation using molecular bromine (Br₂).[1] This step replaces the trimethylsilyl groups with bromine atoms, yielding bis(2′-bromo-4-bromobiphenyl-4-yl)methanone.

Step 4: Intramolecular Cyclization to form 2,2′-Dibromo-9,9′-spirobifluorene The final step is an intramolecular cyclization of the dibrominated methanone. Treatment with n-butyllithium induces the ring-closing reaction to form the spirobifluorene core, yielding the final product, this compound.[1] This method allows for the production of a pure product without the contamination of positional isomers.[1]

Derivatives and Applications

The 2,2'-dibromo functionality on the spirobifluorene core serves as a versatile handle for further chemical modifications. Through various cross-coupling reactions, a wide array of donor-acceptor substituted 9,9'-spirobifluorene derivatives can be synthesized.[1] These derivatives exhibit a rich variation in fluorescence properties, both in solution and in the solid state, making them promising candidates for applications in light-emitting and sensing technologies.[1] The rigid and orthogonal structure of the spirobifluorene framework helps in achieving high glass transition temperatures and stable amorphous morphologies in thin films, which are desirable properties for OLED device fabrication.

References

2,2'-Dibromo-9,9'-spirobifluorene: A Versatile Core for High-Performance Organic Semiconductors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,2'-Dibromo-9,9'-spirobifluorene (SBF) has emerged as a pivotal building block in the design and synthesis of advanced organic semiconductor materials. Its unique three-dimensional spiro architecture, composed of two orthogonal fluorene units linked by a central spiro carbon atom, imparts exceptional thermal and morphological stability, making it a highly desirable core for various optoelectronic applications. The strategic placement of bromine atoms at the 2 and 2' positions provides reactive sites for facile functionalization through various cross-coupling reactions, enabling the fine-tuning of electronic and photophysical properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, key chemical transformations, and its application in the fabrication of high-performance organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Physicochemical Properties

This compound is a white to off-white powder with the chemical formula C25H14Br2.[1] Its rigid and bulky structure contributes to a high melting point and thermal stability, which are crucial for the longevity and reliability of organic electronic devices.[2]

| Property | Value | Reference |

| Molecular Formula | C25H14Br2 | [1] |

| Molecular Weight | 474.19 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 240 °C (lit.) | [1] |

| Boiling Point | 557.4 °C at 760 mmHg | [1] |

| Density | 1.74 g/cm³ | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, aiming to improve yield, purity, and scalability. Early methods involving direct bromination of 9,9'-spirobifluorene or the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene were often plagued by the formation of isomeric impurities and harsh reaction conditions.[4][5] An improved, reliable synthesis has been developed to overcome these challenges.[4]

Improved Synthetic Protocol

A notable synthesis method that avoids problematic bromination and Sandmeyer reactions involves a multi-step process starting from 2-bromobiphenyl.[6] This method provides high-purity this compound with a total yield of around 50%.[6]

Experimental Protocol:

Step 1: Nucleophilic Substitution

-

2-Bromobiphenyl is reacted with methyl carbonate or diethyl carbonate in the presence of a strong base to form an intermediate compound.[6]

Step 2: Bromination

-

The intermediate from Step 1 undergoes bromination to introduce a second bromine atom.[6]

Step 3: Ring Closing Reaction

-

The brominated intermediate is subjected to a ring-closing reaction in the presence of an acid catalyst, such as methanesulfonic acid, at elevated temperatures (100-160 °C) to yield this compound.[6] The reaction time is typically 6-10 hours.[6]

Purification:

-

The final product and all intermediates can be purified using simple methods such as recrystallization or column chromatography to achieve high purity (>99% by HPLC).[6]

References

- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. Improved synthesis of this compound and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102942444B - Synthesis method of this compound - Google Patents [patents.google.com]

The Spirobifluorene Core: A Comprehensive Technical Guide to its Discovery, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9,9'-spirobifluorene (SBF) core is a unique structural motif that has garnered significant attention across various scientific disciplines, from materials science to drug development. Its rigid, orthogonal geometry imparts exceptional thermal and chemical stability, high glass transition temperatures, and desirable photophysical properties to its derivatives. This technical guide provides an in-depth exploration of the discovery and history of spirobifluorene compounds, a compilation of their key quantitative properties, and detailed experimental protocols for their synthesis. Visual workflows are included to illustrate both historical and contemporary synthetic strategies.

Discovery and Historical Milestones

The journey of spirobifluorene compounds began in the early 20th century. The first synthesis of a spirobifluorene derivative is credited to R. G. Clarkson and M. Gomberg , who in 1930 reported their findings in the Journal of the American Chemical Society.[1][2] Their work laid the foundational chemistry for this class of compounds, primarily utilizing intramolecular Friedel–Crafts-type reactions.[3]

Decades later, the unique properties of the spirobifluorene scaffold were further investigated by notable chemists, including Nobel laureate Vladimir Prelog , who explored the chiroptical properties of these molecules. This foundational research paved the way for the use of spirobifluorenes in modern applications.

The late 20th and early 21st centuries witnessed a resurgence of interest in spirobifluorene chemistry, driven by the burgeoning field of organic electronics. Researchers discovered that the spiro-center, a quaternary carbon atom linking two fluorene units, disrupts conjugation between the two halves of the molecule, leading to a high triplet energy. This property, combined with their inherent stability and amorphous nature, makes spirobifluorene derivatives excellent candidates for host materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue phosphorescent emitters.[4]

Physicochemical Properties of Spirobifluorene Derivatives

The utility of spirobifluorene compounds in various applications stems from their distinct electronic and thermal properties. The following tables summarize key quantitative data for the parent 9,9'-spirobifluorene and several of its derivatives.

Table 1: General Physical Properties of 9,9'-Spirobifluorene

| Property | Value | Reference |

| CAS Number | 159-66-0 | [4] |

| Molecular Formula | C₂₅H₁₆ | [4] |

| Molecular Weight | 316.39 g/mol | [4] |

| Melting Point | 195-200 °C | |

| Appearance | White to light yellow solid | [5] |

Table 2: Photophysical Properties of Selected Spirobifluorene Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |

| Spiro-(3,5)-F | 345 | 395 | - | CH₂Cl₂ | [6] |

| 2,2-SPAF-SBF | - | - | - | - | [7] |

| 2,3-SPAF-SBF | - | - | - | - | [7] |

Note: Comprehensive photophysical data for a wide range of derivatives are dispersed throughout the literature. This table presents a selection for illustrative purposes.

Table 3: Thermal Stability of Selected Spirobifluorene Derivatives

| Compound | Decomposition Temp. (Td, 5% wt. loss) | Glass Transition Temp. (Tg) | Method | Reference |

| Spiro-(3,5)-F | 395 °C | 145 °C | TGA/DSC | [6] |

| Spirobifluorene Polyimides | 508-562 °C | 356-468 °C | TGA/DMA | [8] |

| 2,2-SPAF-SBF | ~400 °C | ~150 °C | TGA/DSC | [7] |

| 2,3-SPAF-SBF | ~420 °C | ~160 °C | TGA/DSC | [7] |

Table 4: Electronic Properties of Selected Spirobifluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| Spiro-(3,5)-F | -5.83 | -2.31 | 3.52 | CV/DFT | [6] |

| Generic SBF derivatives | -5.5 to -6.0 | -2.0 to -2.5 | 3.0 to 3.5 | DFT | [9][10][11][12][13] |

Note: HOMO/LUMO levels are highly dependent on the specific substituents and the method of determination (e.g., cyclic voltammetry, DFT calculations).

Detailed Methodologies: Key Experimental Protocols

This section provides detailed experimental protocols for a representative historical synthesis and a modern, more efficient synthetic route to the spirobifluorene core.

Historical Synthesis: Acid-Catalyzed Cyclization of a Carbinol (Clarkson and Gomberg, 1930)

This method represents the classical approach to forming the spirobifluorene skeleton.

Experimental Protocol:

-

Preparation of the Carbinol Precursor: The synthesis starts with the preparation of 2-(hydroxydiphenylmethyl)biphenyl. This is typically achieved through a Grignard reaction between 2-phenylphenylmagnesium bromide and benzophenone in an anhydrous ether solvent.

-

Acid-Catalyzed Cyclization:

-

The purified 2-(hydroxydiphenylmethyl)biphenyl is dissolved in glacial acetic acid.

-

A catalytic amount of a strong mineral acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water to precipitate the crude 9,9'-spirobifluorene.

-

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, to yield the pure 9,9'-spirobifluorene.

Modern Synthesis: Tf₂O-Mediated Direct Dehydrative Coupling

This contemporary method offers a more direct and efficient route to spirobifluorenes, avoiding the need for pre-functionalized starting materials.[14]

Experimental Protocol:

-

Reaction Setup: To a solution of a biaryl (e.g., biphenyl) and a fluorenone derivative in an inert solvent such as 1,2-dichloroethane, triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2,6-lutidine) are added at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified period, typically ranging from a few hours to overnight. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired spirobifluorene compound.

-

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic approaches to spirobifluorene compounds.

Caption: Historical synthesis of 9,9'-spirobifluorene.

Caption: Modern direct synthesis of spirobifluorenes.

Conclusion and Future Outlook

From its initial discovery as a chemical curiosity, the spirobifluorene framework has evolved into a cornerstone of modern materials science. Its unique three-dimensional structure provides a versatile platform for the design of materials with tailored electronic and photophysical properties. While early synthetic methods were often low-yielding and required harsh conditions, contemporary organic chemistry has provided more efficient and direct routes to these valuable compounds.

The future of spirobifluorene research is bright, with ongoing efforts to develop new derivatives for applications in next-generation OLEDs, organic photovoltaics, and chiral sensing. Furthermore, the incorporation of the spirobifluorene moiety into polymeric structures and metal-organic frameworks is an active area of research, promising novel materials with unprecedented properties. For professionals in drug development, the rigid spirobifluorene scaffold offers a unique template for the design of conformationally constrained molecules with potential therapeutic applications. As synthetic methodologies continue to improve and our understanding of the structure-property relationships of these compounds deepens, the impact of spirobifluorenes on science and technology is set to expand even further.

References

- 1. rsc.org [rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. CAS 159-66-0: 9,9'-Spirobifluorene | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN103333204A - Synthesis method of 9,9'-spirobifluorene derivative - Google Patents [patents.google.com]

Theoretical and Experimental Determination of HOMO/LUMO Energy Levels for 2,2'-Dibromo-9,9'-spirobifluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,2'-Dibromo-9,9'-spirobifluorene. As a key building block in organic electronics, particularly for Organic Light Emitting Diodes (OLEDs), understanding the frontier molecular orbital energies of this compound is crucial for designing and synthesizing novel materials with tailored optoelectronic properties. This document outlines the standard theoretical and experimental protocols, presents illustrative data based on analogous compounds, and provides a logical workflow for correlating computational and empirical results.

Introduction

The spirobifluorene scaffold has garnered significant attention in materials science due to its rigid, orthogonal geometry which imparts high thermal and morphological stability to organic electronic devices. The 2,2'-dibrominated derivative, in particular, serves as a versatile intermediate for the synthesis of a wide array of functional materials through cross-coupling reactions. The HOMO and LUMO energy levels are fundamental electronic parameters that govern the charge injection and transport properties, as well as the photophysical behavior of organic semiconductors. Accurate determination of these values is therefore a prerequisite for the rational design of new materials for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This guide details the two primary approaches for determining HOMO/LUMO levels: theoretical calculations based on Density Functional Theory (DFT) and experimental measurements using cyclic voltammetry (CV).

Theoretical Calculations of HOMO/LUMO Levels

Quantum chemical calculations offer a powerful tool for predicting the electronic structure of molecules. Density Functional Theory (DFT) has emerged as the most widely used method for obtaining a balance between computational cost and accuracy for medium to large-sized organic molecules.

Computational Methodology

A common and reliable approach for calculating the HOMO and LUMO energies of fluorene-based compounds involves geometry optimization followed by a frequency calculation to ensure a true energy minimum.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are typically employed.

-

Method: The B3LYP hybrid functional is a popular choice that often provides good agreement with experimental values for organic molecules.

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-31G(d,p) or 6-311+G(d,p), is generally sufficient for providing accurate descriptions of the molecular orbitals.

-

Solvation Model: To mimic experimental conditions, a solvent continuum model like the Polarizable Continuum Model (PCM) can be applied, with a solvent specified to match the experimental setup (e.g., dichloromethane, tetrahydrofuran).

The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. It is important to note that these orbital energies are approximations of the ionization potential and electron affinity, respectively, according to Koopman's theorem.

Experimental Determination of HOMO/LUMO Levels

Cyclic voltammetry (CV) is the primary electrochemical technique used to experimentally probe the redox properties of a molecule and estimate its HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry

The following outlines a standard procedure for performing cyclic voltammetry on an organic compound:

-

Instrumentation: A potentiostat with a three-electrode setup is required.

-

Working Electrode: A glassy carbon or platinum electrode is commonly used.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typical.

-

Counter Electrode: A platinum wire or foil serves as the counter electrode.

-

Solvent: A dry, aprotic solvent with a large electrochemical window, such as dichloromethane (DCM) or tetrahydrofuran (THF), is necessary.

-

Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution to ensure conductivity. The concentration is typically around 0.1 M.

-

Analyte Concentration: The compound of interest is dissolved at a low concentration, usually in the range of 1-5 mM.

-

Internal Standard: Ferrocene is often added as an internal standard, as its redox couple (Fc/Fc⁺) has a well-defined potential. The potential of the Fc/Fc⁺ couple is often assumed to be -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention used.

-

Procedure: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. The potential is then swept between a starting and ending potential and back, and the resulting current is measured. The onsets of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO levels.

Calculation of HOMO and LUMO from CV Data

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) waves in the cyclic voltammogram using the following empirical equations[1]:

EHOMO = -[Eoxonset - Eref + 4.8] (eV) ELUMO = -[Eredonset - Eref + 4.8] (eV)

Where Eref is the potential of the reference electrode versus the Fc/Fc⁺ couple.

Data Presentation

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 9,9'-Spirobifluorene (Illustrative) | DFT (B3LYP/6-31G(d)) | -5.95 | -1.90 | 4.05 |

| Cyclic Voltammetry | -5.85 | -2.05 | 3.80 | |

| 2,2'-Diacetyl-9,9'-spirobifluorene (Illustrative) | DFT (B3LYP/6-31G(d)) | -6.30 | -2.50 | 3.80 |

| Cyclic Voltammetry | -6.25 | -2.60 | 3.65 | |

| This compound (Expected Range) | - | -6.0 to -6.2 | -2.0 to -2.2 | 3.8 to 4.2 |

Note: The values for 9,9'-Spirobifluorene and its diacetyl derivative are representative values from the literature for illustrative purposes. The expected range for this compound is an educated estimation based on the electronic effect of bromine substitution.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for determining HOMO/LUMO levels via cyclic voltammetry.

Caption: Workflow for theoretical HOMO/LUMO calculation using Density Functional Theory.

Caption: Logical relationship for correlating theoretical and experimental HOMO/LUMO data.

Conclusion

The determination of HOMO and LUMO energy levels is a critical step in the development of new organic electronic materials. This guide has outlined the standard theoretical and experimental procedures for obtaining these values for this compound. While specific data for this compound is not yet widely published, the methodologies described herein, utilizing Density Functional Theory and Cyclic Voltammetry, provide a robust framework for its characterization. The correlation between theoretical predictions and experimental results is essential for validating computational models and guiding the synthesis of next-generation materials with optimized performance for a variety of optoelectronic applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,2'-Dibromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Dibromo-9,9'-spirobifluorene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This key building block is instrumental in the synthesis of advanced organic materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1] The unique three-dimensional and rigid structure of the spirobifluorene core imparts high thermal stability and desirable film-forming properties to the resulting materials.

Introduction to this compound in Suzuki Coupling

This compound is a versatile substrate for Suzuki coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2 and 2' positions. This functionalization is crucial for tuning the electronic and photophysical properties of the final products. The Suzuki-Miyaura reaction is a preferred method for these transformations due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse array of boronic acids and esters.

The synthesis of complex, conjugated molecules based on the spirobifluorene framework often relies on the palladium-catalyzed coupling of the bromine atoms with organoboron reagents. This approach has been successfully employed to create donor-acceptor substituted spirobifluorene derivatives, which exhibit a wide range of fluorescence properties in both solution and solid states. An improved and reliable synthesis of pure this compound has been developed, avoiding problematic purification issues associated with direct bromination or Sandmeyer reactions, thus providing a high-quality precursor for subsequent cross-coupling reactions.[2][3]

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that reaction conditions should be optimized for specific substrates.

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 24 | ~85% (Typical) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 90 | 18 | ~90% (Typical) |

| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | High (Typical) |

| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3) | THF/H₂O (2:1) | 80 | 16 | High (Typical) |

Note: The yields presented are typical for Suzuki coupling reactions under the specified conditions and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates and desired outcomes.

Materials:

-

This compound

-

Arylboronic acid or ester (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents per bromine)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, with water)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid or ester (2.2-2.5 equiv.), the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2,2'-diaryl-9,9'-spirobifluorene product.

Protocol for the Synthesis of a Donor-Acceptor Substituted Spirobifluorene Derivative

This protocol is adapted from the work of Chiang, Shu, and Chen for the synthesis of fluorescent materials.[3]

Materials:

-

This compound (1.0 equiv.)

-

4-(N,N-diphenylamino)phenylboronic acid (2.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv. per bromine)

-

Toluene and water (4:1 mixture, degassed)

Procedure:

-

In a 100 mL Schlenk flask, combine this compound (500 mg, 1.05 mmol), 4-(N,N-diphenylamino)phenylboronic acid (665 mg, 2.31 mmol), and potassium carbonate (870 mg, 6.30 mmol).

-

Evacuate the flask and backfill with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (60 mg, 0.052 mmol) to the flask under a positive flow of argon.

-

Introduce 20 mL of a degassed 4:1 mixture of toluene and water via syringe.

-

Heat the mixture to 100 °C and stir for 48 hours.

-

After cooling to room temperature, add 50 mL of dichloromethane and 50 mL of water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-